molecular formula C10H10BrN3O2 B597517 Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1370287-43-6

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B597517
CAS RN: 1370287-43-6
M. Wt: 284.113
InChI Key: VIOCCXOFHZYPTJ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C10H10BrN3O2 . It has an average mass of 284.109 Da and a monoisotopic mass of 282.995636 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . This core is substituted at the 3-position with a bromine atom, at the 6-position with a carboxylate ester group, and at the 7-position with a methyl group .


Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.

Scientific Research Applications

Chemical Synthesis and Structural Modifications

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is extensively utilized in the synthesis of diverse pyrazolopyrimidine derivatives through various chemical reactions, including condensation, cyclization, and recyclization processes. These chemical transformations lead to the formation of compounds with potential applications in medicinal chemistry and materials science. For instance, Danagulyan et al. (2011) explored C–C recyclizations of some 2,7-disubstituted 6-ethoxycarbonylpyrazolo[1,5-a]pyrimidines, demonstrating the compound's role in generating various pyrazolopyrimidine derivatives through condensation and recyclization reactions (Danagulyan et al., 2011).

Development of Novel Organic Compounds

The compound is a key intermediate in the development of novel organic compounds with potential therapeutic properties. For example, Goryaeva et al. (2009) reported the synthesis of Fluoroalkylated Dihydroazolo[1,5-a]pyrimidines, indicating the versatility of pyrazolopyrimidine derivatives in incorporating fluoroalkyl groups for developing compounds with unique chemical properties (Goryaeva et al., 2009).

Biological Activity Exploration

Research on pyrazolopyrimidine derivatives also extends to the exploration of their biological activities. For instance, Rahmouni et al. (2016) synthesized and evaluated novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing the potential of these compounds in therapeutic applications (Rahmouni et al., 2016).

Catalyst Development and Green Chemistry

The compound's derivatives are also explored in the development of catalysts for green chemistry applications. Maleki et al. (2017) introduced a novel magnetically recyclable silver-loaded cellulose-based bionanocomposite catalyst for the green synthesis of tetrazolo[1,5-a]pyrimidines, highlighting the role of pyrazolopyrimidine derivatives in enhancing the sustainability of chemical syntheses (Maleki et al., 2017).

properties

IUPAC Name

ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-4-12-9-8(11)5-13-14(9)6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOCCXOFHZYPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)Br)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725412
Record name Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1370287-43-6
Record name Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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